N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide
Description
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide is a bicyclic heterocyclic compound featuring a fused tetrahydropyrano-pyrazole core. Key structural elements include:
- A 1-methyl group on the tetrahydropyrano ring.
- A propionamide (-CH₂CH₂C(O)NH₂) substituent attached via a methylene linker to the pyrazole’s 3-position.
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-11(15)12-6-9-8-7-16-5-4-10(8)14(2)13-9/h3-7H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRGUZITVDNMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN(C2=C1COCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises a 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core with a propionamide-functionalized methylene side chain at position 3. Retrosynthetically, the compound can be dissected into two key fragments:
- 1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole : Synthesized via cyclocondensation of a β-ketoester derivative with methylhydrazine.
- 3-(Aminomethyl)propionamide : Introduced through functionalization of the pyrazole’s C3 position, followed by acylation.
Synthesis of the Pyrano-Pyrazole Core
Formation of β-Ketoester Intermediate
The synthesis begins with the preparation of ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate (2 ), as outlined in the CN108546266B patent. This step involves the reaction of tetrahydropyran-3-one (1 ) with diethyl oxalate under strongly basic conditions:
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF)
- Base : Lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv)
- Temperature : −70°C to −80°C (cryogenic bath)
- Yield : 78–85%
The reaction proceeds via deprotonation of tetrahydropyran-3-one to form an enolate, which undergoes nucleophilic attack on diethyl oxalate. Acidic workup (pH 2–3 with HCl) isolates the β-ketoester as a pale-yellow solid.
Cyclization to 1-Methylpyrano-Pyrazole
Modifying the patent’s methodology, methylhydrazine replaces hydrazine hydrate to introduce the 1-methyl group:
Reaction Conditions :
- Solvent : Glacial acetic acid
- Reagent : Methylhydrazine (1.1 equiv)
- Temperature : 20–30°C (ambient)
- Time : 12 hours (overnight)
- Yield : 70–75%
The β-ketoester (2 ) reacts with methylhydrazine in a Knorr-type cyclization, forming ethyl 1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3 ). The methyl group at N1 arises from the methylhydrazine reagent, while the ester at C3 serves as a handle for further functionalization.
Functionalization at the C3 Position
Reduction of Ester to Hydroxymethyl
The ethyl ester (3 ) is reduced to the primary alcohol (4 ) using lithium aluminum hydride (LiAlH4):
Reaction Conditions :
- Solvent : Anhydrous diethyl ether
- Reagent : LiAlH4 (2.5 equiv)
- Temperature : 0°C → reflux (35°C)
- Time : 4 hours
- Yield : 88–92%
The reaction is quenched with aqueous sodium sulfate, and the product is extracted into ethyl acetate. Column chromatography (hexane/ethyl acetate, 3:1) yields the alcohol as a colorless oil.
Conversion to Aminomethyl Derivative
The hydroxymethyl group is transformed into an aminomethyl moiety via a two-step Gabriel synthesis:
Step 1: Mesylation
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Reagent : Methanesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv)
- Temperature : 0°C → 25°C
- Time : 2 hours
- Yield : 95%
The mesylate intermediate is isolated by filtration and used directly in the next step.
Step 2: Displacement with Potassium Phthalimide
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Reagent : Potassium phthalimide (1.5 equiv)
- Temperature : 80°C
- Time : 6 hours
- Yield : 82%
The phthalimide-protated amine (5 ) is hydrolyzed using hydrazine hydrate:
- Conditions : Ethanol, reflux, 3 hours
- Yield : 90%
This yields 3-(aminomethyl)-1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (6 ).
Acylation to Propionamide
Propionylation of Primary Amine
The primary amine (6 ) undergoes acylation with propionyl chloride:
Reaction Conditions :
- Solvent : Dichloromethane (DCM)
- Reagent : Propionyl chloride (1.1 equiv), triethylamine (2.0 equiv)
- Temperature : 0°C → 25°C
- Time : 2 hours
- Yield : 85–88%
The crude product is purified via recrystallization (ethanol/water) to afford N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide as a white crystalline solid.
Alternative Synthetic Routes
Direct Reductive Amination
An alternative pathway involves reductive amination of the aldehyde intermediate:
Optimization and Scale-Up Considerations
Critical Process Parameters
- Cyclization Step : Excess methylhydrazine (>1.1 equiv) leads to dimerization byproducts.
- Reduction of Ester : LiAlH4 must be added slowly to prevent exothermic decomposition.
- Acylation : Moisture-free conditions are essential to avoid hydrolysis of propionyl chloride.
Purification Challenges
- Byproducts : Mesylation may produce sulfonic acid derivatives if traces of water persist.
- Chromatography : Silica gel deactivation occurs due to the basic amine; neutral alumina is preferred for (6 ).
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs:
*Inferred based on structural analysis.
Key Observations:
Core Structure Variations: The target compound and SC19-0703 share a tetrahydropyrano[4,3-c]pyrazole core. The ethyl group in SC19-0703 (vs.
Substituent Effects :
- Propionamide vs. Urea : The target’s propionamide group may offer moderate hydrogen-bonding capacity, while SC19-0703’s urea moiety could enhance polar interactions with targets (e.g., enzymes or receptors) .
- Piperidine vs. Morpholine : SC19-0703’s piperidine substituent introduces basicity, whereas the patent compound’s morpholine group improves aqueous solubility due to its oxygen atom .
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~236 vs. 321 g/mol for SC19-0703) suggests better bioavailability and central nervous system (CNS) penetration, assuming similar permeability.
Pharmacological and Functional Insights
- SC19-0703 : The urea linkage and ethyl group may target proteases or kinases, though its exact mechanism is unspecified .
- The quinoline-carbonitrile group likely contributes to TLR binding affinity .
- Target Compound : The propionamide group’s balance of hydrophobicity and hydrogen-bonding capacity could favor interactions with enzymes (e.g., kinases or hydrolases). Its methyl group may enhance metabolic stability compared to ethyl analogs.
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 250.31 g/mol. The compound features a tetrahydropyrano[4,3-c]pyrazole core structure that is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from appropriate precursors that form the pyrazole core. The process requires careful control of reaction conditions such as temperature and pressure to achieve high yield and purity. Common methods include cyclization reactions and purification techniques like chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group present in the structure can bind to various enzymes or receptors, modulating their activity and influencing several biological pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : Research demonstrated significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer). The compound exhibited values of 3.79 µM for MCF7 and 12.50 µM for SF-268 .
| Cell Line | (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation.
Case Studies
- Study on MCF7 Cell Lines : A detailed investigation into the effects of the compound on MCF7 cell lines revealed that it induces apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound could be used in therapeutic strategies against breast cancer .
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. These findings support the potential application of this compound in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
